Famotidine propionic acid

描述

Famotidine propionic acid is a histamine H2-receptor antagonist that inhibits stomach acid production . It is commonly used in the treatment of peptic ulcer disease and gastroesophageal reflux disease . Famotidine works by decreasing the amount of acid the stomach produces .

Synthesis Analysis

A novel cocrystal of the potent H2 receptor antagonist famotidine (FMT) was synthesized with malonic acid (MAL) to enhance its solubility . The cocrystal structure was characterized by X-ray single crystal diffraction . Two novel 1:1 cocrystals of FMT, namely Famotidine-Sorbic Acid (FSOR) and Famotidine-Syringic Acid (FSY), were synthesized using the liquid-assisted grinding method .

Chemical Reactions Analysis

The oxidation of 1-propanol to propionic acid with hydrogen peroxide catalysed by heteropolyoxometalates has been reported . The optimum reaction conditions for the preparation of propionic acid were as follows: catalyst amount of 3 mol%, n(H2O2):n(1-propanol) ratio of 3:1, reaction temperature of 60 °C, and reaction time of 8 h .

Physical And Chemical Properties Analysis

Famotidine has three polymorphs (forms A, B, and C), forms A and B have been commonly discussed . The active pharmaceutical ingredient (API) in the commercial version of FAM is the metastable form B . Pharmaceutical processes, such as grinding, compression, and heating temperature have a significant effect on the polymorphic transformation of FAM .

科研应用

Degradation and Structural Analysis

The degradation behavior of famotidine in various chemical environments has been studied, providing insights into its chemical stability and the formation of degradation products. Specifically, the hydrolysis of famotidine in ammonia and NaOH solutions leads to the formation of propionic acid derivatives and other degradation products. These studies are significant for understanding the drug's stability and potential impurities, which is crucial for pharmaceutical formulation and quality control (Singh et al., 2002).

Cocrystal Engineering for Stability Improvement

Research has been conducted on cocrystal engineering to improve the phase stability of famotidine under physiological pH environments. This involves synthesizing cocrystals with xanthine derivatives, leading to stronger hydrogen-bonded heterosynthons in cocrystal structures. This contributes to the stability of famotidine, especially in acidic environments, showcasing a method to enhance the drug’s performance by modifying its physical form (Saikia et al., 2019).

Inhibition of Carbonic Anhydrases

Famotidine has been studied for its inhibitory effect on carbonic anhydrases (CAs), enzymes involved in various physiological processes. It acts as a nanomolar inhibitor of several human and Helicobacter pylori CAs. The high-resolution X-ray structures of famotidine bound to human CAs revealed aspects related to its CA inhibition mechanism. This opens the possibility of developing antibacterials with a novel mechanism of action (Angeli et al., 2018).

Safety And Hazards

Propionic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, corrosive to metals, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

未来方向

Famotidine is used in various over-the-counter and off-label uses . While oral formulations of famotidine are more commonly used, the intravenous solution of the drug is available for use in hospital settings . Famotidine starts to block stomach acid within 15 minutes to 1 hour of taking the medicine .

性质

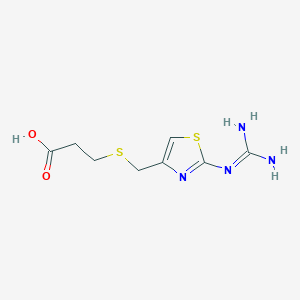

IUPAC Name |

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2S2/c9-7(10)12-8-11-5(4-16-8)3-15-2-1-6(13)14/h4H,1-3H2,(H,13,14)(H4,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGZXDCDUSGFSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N=C(N)N)CSCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20148312 | |

| Record name | Famotidine propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Famotidine propionic acid | |

CAS RN |

107880-74-0 | |

| Record name | Famotidine propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107880740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Famotidine propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAMOTIDINE PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L58HV8ZAU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

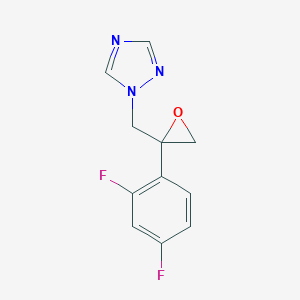

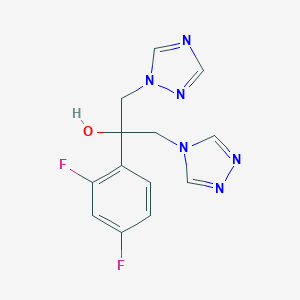

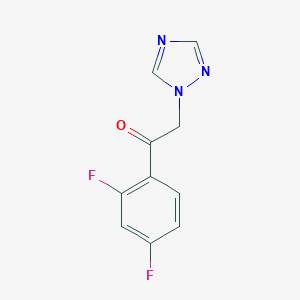

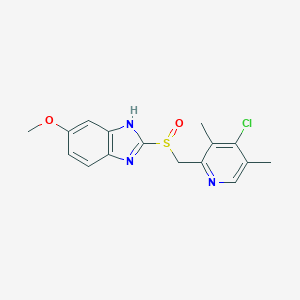

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B194764.png)

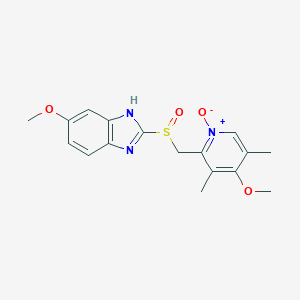

![2-(((6-Methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,5-dimethylpyridin-4-ol](/img/structure/B194787.png)

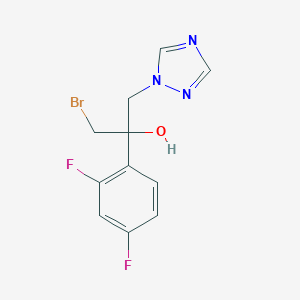

![2-[[(2,4-Difluorophenyl)-2-oxiranyl]methyl]-1H-1,2,4-triazole methanesulfonate](/img/structure/B194801.png)